Ethyl 1-methyl-2-oxopiperidine-3-carboxylate Ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 21576-27-2
VCID: VC4871090
InChI: InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
SMILES: CCOC(=O)C1CCCN(C1=O)C
Molecular Formula: C9H15NO3
Molecular Weight: 185.223

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate

CAS No.: 21576-27-2

Cat. No.: VC4871090

Molecular Formula: C9H15NO3

Molecular Weight: 185.223

* For research use only. Not for human or veterinary use.

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate - 21576-27-2

Specification

CAS No. 21576-27-2
Molecular Formula C9H15NO3
Molecular Weight 185.223
IUPAC Name ethyl 1-methyl-2-oxopiperidine-3-carboxylate
Standard InChI InChI=1S/C9H15NO3/c1-3-13-9(12)7-5-4-6-10(2)8(7)11/h7H,3-6H2,1-2H3
Standard InChI Key RCFIDKPBGWQLTE-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1=O)C

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Ethyl 1-methyl-2-oxopiperidine-3-carboxylate features a six-membered piperidine ring with three distinct functional groups:

  • Methyl group at the nitrogen atom (position 1), enhancing steric and electronic effects.

  • Oxo group at position 2, introducing ketone reactivity.

  • Ethyl carboxylate at position 3, providing ester functionality for further derivatization .

The SMILES notation (CCOC(=O)C1CCCN(C1=O)C) and InChIKey (RCFIDKPBGWQLTE-UHFFFAOYSA-N) confirm its stereochemical configuration, critical for interactions in biological systems.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₅NO₃
Molecular Weight185.22 g/mol
XLogP30.6
Hydrogen Bond Acceptors3
Rotatable Bonds3
Exact Mass185.10519334 Da

The compound’s logP value (0.6) indicates moderate lipophilicity, suggesting balanced solubility in polar and nonpolar solvents, a trait advantageous in drug design.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common method involves the reaction of 1-methylpiperidin-2-one with ethyl chloroformate in the presence of triethylamine under reflux conditions . This nucleophilic acyl substitution proceeds via:

1-Methylpiperidin-2-one+ClCOOEtEt3NEthyl 1-methyl-2-oxopiperidine-3-carboxylate+HCl\text{1-Methylpiperidin-2-one} + \text{ClCOOEt} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl 1-methyl-2-oxopiperidine-3-carboxylate} + \text{HCl}

Key steps:

  • Deprotonation of 1-methylpiperidin-2-one by triethylamine.

  • Nucleophilic attack on ethyl chloroformate, forming the ester linkage.

  • Purification via silica gel chromatography .

Industrial Manufacturing

Industrial processes optimize yield and scalability using continuous flow reactors and automated systems. For example, tandem reactions integrating cyclization and esterification steps have been reported to achieve >80% yield .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: Treatment with KMnO₄ or CrO₃ converts the oxo group to a carboxylic acid or introduces additional ketone functionalities .

  • Reduction: NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, yielding ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate.

Substitution Reactions

The ester group undergoes nucleophilic acyl substitution with amines or thiols. For example, reaction with benzylamine produces the corresponding amide :

C₉H₁₅NO₃+PhCH₂NH₂C₁₃H₁₈N₂O₂+EtOH\text{C₉H₁₅NO₃} + \text{PhCH₂NH₂} \rightarrow \text{C₁₃H₁₈N₂O₂} + \text{EtOH}

Major Reaction Products

Reaction TypeReagentsProduct
OxidationKMnO₄ (acidic)3-Carboxy-1-methylpiperidin-2-one
ReductionLiAlH₄Ethyl 1-methyl-2-hydroxypiperidine-3-carboxylate
SubstitutionBenzylamine1-Methyl-2-oxo-N-benzylpiperidine-3-carboxamide

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s scaffold is pivotal in synthesizing receptor agonists/antagonists. For instance, derivatives have been explored as neurotensin receptor modulators, with potential applications in treating neurological disorders.

Agrochemical Development

As an intermediate in pesticide synthesis, it contributes to creating compounds with enhanced insecticidal activity. Structural analogs exhibit efficacy against Spodoptera frugiperda (fall armyworm).

Material Science

In polymer chemistry, its ester group participates in crosslinking reactions, forming durable resins used in coatings and adhesives .

Comparison with Structural Analogs

Ethyl 2-Oxo-3-piperidinecarboxylate

  • Difference: Lacks the methyl group at position 1.

  • Impact: Reduced steric hindrance lowers stability in enzymatic environments.

3-Carbethoxy-2-piperidone

  • Difference: Carbethoxy group at position 3 instead of ethyl carboxylate.

  • Impact: Alters solubility and metabolic pathways.

Biological Activity and Mechanistic Insights

Neuroprotective Effects

Related compounds activate TrkB receptors, promoting neuronal survival in models of Alzheimer’s disease. Ethyl 1-methyl-2-oxopiperidine-3-carboxylate’s ability to cross the blood-brain barrier warrants further investigation.

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